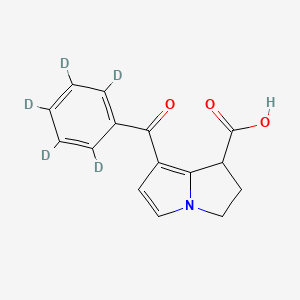

(rac)-Ketorolac 7-Benzoyl Isomer-d5

Description

BenchChem offers high-quality (rac)-Ketorolac 7-Benzoyl Isomer-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (rac)-Ketorolac 7-Benzoyl Isomer-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H13NO3 |

|---|---|

Molecular Weight |

260.30 g/mol |

IUPAC Name |

7-(2,3,4,5,6-pentadeuteriobenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid |

InChI |

InChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)11-6-8-16-9-7-12(13(11)16)15(18)19/h1-6,8,12H,7,9H2,(H,18,19)/i1D,2D,3D,4D,5D |

InChI Key |

RIQZRCMKWYHMOR-RALIUCGRSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C3C(CCN3C=C2)C(=O)O)[2H])[2H] |

Canonical SMILES |

C1CN2C=CC(=C2C1C(=O)O)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Characterization and Analytical Utility of (rac)-Ketorolac 7-Benzoyl Isomer-d5

This technical guide details the structural characteristics, synthetic origins, and analytical applications of (rac)-Ketorolac 7-Benzoyl Isomer-d5 , a specialized stable isotope-labeled standard used primarily in pharmaceutical quality control and impurity profiling.

Core Identity & Significance

(rac)-Ketorolac 7-Benzoyl Isomer-d5 is the deuterium-labeled analog of Ketorolac EP Impurity F . Unlike the active pharmaceutical ingredient (Ketorolac), which carries the benzoyl group at the C5 position of the pyrrolizine ring, this molecule is a regioisomer with the benzoyl group at the C7 position.

The "d5" designation indicates that the phenyl ring of the benzoyl group is fully deuterated. This molecule serves as a critical Internal Standard (IS) for the precise quantification of Impurity F during LC-MS/MS analysis, ensuring that matrix effects and ionization suppression do not compromise the accuracy of impurity reporting required by regulatory bodies (ICH Q3A/B guidelines).

Chemical Specifications

| Property | Specification |

| Chemical Name | (1RS)-7-(Benzoyl-d5)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid |

| Common Name | Ketorolac 7-Benzoyl Isomer-d5; Ketorolac EP Impurity F-d5 |

| CAS Number | 1795013-70-5 (Deuterated) / 1391052-68-8 (Unlabeled Parent) |

| Molecular Formula | C₁₅H₈D₅NO₃ |

| Molecular Weight | 260.30 g/mol (vs. 255.27 g/mol for unlabeled) |

| Isotopic Purity | Typically ≥ 99% deuterated forms (d1-d5) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in Methanol, DMSO, Acetonitrile; Sparingly soluble in water |

Structural Architecture & Isomerism

Understanding the structural divergence between the active drug and this impurity is vital for chromatographic separation. Ketorolac is a pyrrolizine derivative.[1][2][3][4] The core structure consists of two fused rings (a pyrrole fused to a pyrrolidine).

The Regioisomer Challenge

In the standard synthesis of Ketorolac, the Friedel-Crafts acylation is intended to occur at the C5 position. However, due to the electronic properties of the pyrrole ring, acylation can occasionally occur at the C7 position, leading to the formation of the 7-benzoyl isomer (Impurity F).

-

Ketorolac (Active): 5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid.[5][6][7][1][2][3]

-

7-Benzoyl Isomer (Impurity): 7-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid.[8][4]

Because these two molecules are isobaric (same mass) in their non-deuterated forms, mass spectrometry alone cannot distinguish them without chromatographic separation. The d5-labeled standard allows for specific tracking of the impurity's behavior during extraction and ionization.

Visualization: Structural Comparison

The following diagram illustrates the numbering and the structural difference between the parent drug and the 7-benzoyl isomer.

Caption: Structural relationship between Ketorolac, its 7-benzoyl impurity, and the deuterated internal standard.

Synthetic Pathway & Origins[10][11]

The synthesis of the d5-labeled isomer generally follows the retrosynthetic logic of the non-labeled impurity but substitutes the acylating agent.

Mechanism of Formation

The formation of the 7-benzoyl isomer typically occurs during the Friedel-Crafts acylation step.

-

Precursor: A dihydro-1H-pyrrolizine derivative (often esterified).[1]

-

Reagent: Benzoyl chloride (or Benzoyl chloride-d5 for the standard).

-

Condition: Thermal reflux in xylenes or use of Lewis acids.

-

Divergence: While the C5 position is electronically favored, steric hindrance or high temperatures can promote attack at C7.

Synthesis of the d5-Standard

To produce (rac)-Ketorolac 7-Benzoyl Isomer-d5 , the synthesis is deliberately manipulated to favor the C7 position, or the isomer is isolated from a mixed reaction using Benzoyl chloride-d5 .

Caption: Synthetic route utilizing deuterated benzoyl chloride to generate the specific C7-isomer standard.

Analytical Applications (LC-MS/MS)

The primary utility of this compound is in Quantitative Impurity Profiling . In regulatory submissions, impurities exceeding 0.1% must be identified and quantified.

Why use the d5-Isomer?

-

Co-elution Compensation: The 7-benzoyl isomer often elutes close to the parent drug or other impurities. Using the d5-analog as an internal standard corrects for any drift in retention time or sensitivity.

-

Matrix Effect Correction: Biological samples (plasma) or complex formulation matrices (eye drops with preservatives) can suppress ionization. The d5-standard experiences the exact same suppression as the non-labeled impurity, allowing for a ratio-based calculation that cancels out the error.

-

Differentiation: It allows the analyst to distinguish between the standard added (mass ~260) and the actual impurity present in the sample (mass ~255).

Experimental Protocol: LC-MS/MS Setup

Objective: Quantify Ketorolac EP Impurity F in a pharmaceutical formulation.

1. Standard Preparation:

-

Stock Solution: Dissolve 1 mg of (rac)-Ketorolac 7-Benzoyl Isomer-d5 in 1 mL DMSO.

-

Working IS Solution: Dilute to 100 ng/mL in 50:50 Methanol:Water.

2. Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 100 mm, 1.7 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes. Note: A shallow gradient is required to separate the 5-benzoyl and 7-benzoyl regioisomers.

3. Mass Spectrometry (MRM Mode):

-

Ionization: ESI Positive Mode.

-

Transitions:

-

Impurity F (Analyte): 256.1 [M+H]⁺ → 105.0 (Benzoyl fragment).

-

Impurity F-d5 (IS): 261.1 [M+H]⁺ → 110.0 (Benzoyl-d5 fragment).

-

Note: The mass shift of +5 Da is retained in the benzoyl fragment ion, confirming the label position.

-

Caption: Analytical workflow for quantifying Impurity F using the d5 internal standard.

Handling and Stability

To ensure scientific integrity, the following handling protocols must be observed. This compound is a high-value reference material and is susceptible to degradation if mishandled.

-

Storage: Store at -20°C in a freezer. For long-term storage (>1 year), -80°C is recommended.[2]

-

Atmosphere: The compound is potentially hygroscopic. Store under Argon or Nitrogen to prevent oxidation of the pyrrolizine core.

-

Solubilization:

-

Prepare stock solutions in DMSO or Methanol .

-

Avoid storing dilute aqueous solutions for more than 24 hours, as the carboxylic acid moiety can undergo decarboxylation or esterification depending on pH.

-

-

Light Sensitivity: Protect from light.[2] Pyrrolizine derivatives can undergo photolytic degradation.

References

-

European Pharmacopoeia (Ph. Eur.) . Ketorolac Trometamol Monograph. (Lists Impurity F as a specified impurity).[3]

-

Toronto Research Chemicals . Ketorolac 7-Benzoyl Isomer-d5 Product Sheet. (Source for CAS 1795013-70-5 and structural confirmation).

-

Cayman Chemical . Ketorolac-d5 Product Information. (Provides comparative data for the C5-isomer standard).

-

Muchowski, J. M., et al. "Synthesis and antiinflammatory activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids." Journal of Medicinal Chemistry, 1985. (Foundational chemistry on the Friedel-Crafts acylation of pyrrolizines).

-

BenchChem . Chromatographic Separation and Quantification of Ketorolac and its Metabolites. (Application note on LC-MS methodologies).

Sources

- 1. (+)-Ketorolac | C15H13NO3 | CID 181818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ketorolac-d5 | 1215767-66-0 [sigmaaldrich.com]

- 3. veeprho.com [veeprho.com]

- 4. pharmaceresearch.com [pharmaceresearch.com]

- 5. allmpus.com [allmpus.com]

- 6. biomol.com [biomol.com]

- 7. caymanchem.com [caymanchem.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

Synthesis and Characterization of Deuterated Ketorolac Isomers: A Technical Guide

As drug development increasingly turns toward isotopic labeling to optimize pharmacokinetic profiles, the deuteration of established therapeutics offers a powerful strategy to mitigate metabolic liabilities. Ketorolac, a potent non-steroidal anti-inflammatory drug (NSAID), is conventionally administered as a racemate, despite its cyclooxygenase (COX) inhibitory activity residing almost exclusively in the (S)-enantiomer 1[1].

This whitepaper details the mechanistic rationale, synthetic methodologies, and characterization protocols for deuterated ketorolac isomers. By leveraging the primary kinetic isotope effect (KIE), targeted deuteration—particularly at the chiral C-1 position or the benzoyl ring—can stabilize the active enantiomer against in vivo racemization and decelerate oxidative metabolism2[2].

Mechanistic Rationale and Pharmacodynamics

Ketorolac exerts its analgesic effects by non-selectively inhibiting COX-1 and COX-2, thereby halting the conversion of arachidonic acid into pro-inflammatory prostaglandins 3[3]. The substitution of hydrogen with deuterium does not alter the three-dimensional conformation of the drug, ensuring that its binding affinity to the COX active sites remains preserved.

Mechanism of COX-1/2 inhibition by (S)-deuterated ketorolac attenuating inflammation.

Synthetic Strategy: Organocatalyzed H/D Exchange

Traditional deuteration methods often rely on harsh metal catalysts that risk degrading the sensitive pyrrolizine core of ketorolac. To circumvent this, we employ an organocatalyzed Hydrogen/Deuterium (H/D) exchange utilizing D₂O as an economical deuterium source 4[4]. The causality here is critical: mild bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) facilitate reversible enolization at the α-carbon, allowing D₂O to trap the enolate without inducing side-chain cleavage.

Protocol 1: Synthesis of Racemic Deuterated Ketorolac

This protocol is designed as a self-validating system. By conducting the reaction in CD₃OD, the progress can be directly monitored via in situ NMR, eliminating the need for external calibration curves.

-

Preparation: In a 10 mL glass reaction vessel equipped with a stopper, dissolve 0.1 mmol of racemic ketorolac tromethamine in 0.6 mL of CD₃OD.

-

Catalyst & Isotope Addition: Add a large molar excess of D₂O (approx. 70-150 equivalents) to drive the equilibrium toward complete deuteration, followed by 1-3 mol% of the organocatalyst (e.g., DBU or a specialized Ru-catalyst).

-

Exchange Reaction: Stir the mixture at room temperature (24 °C) for 24 hours. The ambient temperature is deliberately chosen to prevent thermal degradation of the carboxylate moiety.

-

Isolation: Evaporate the solvent and volatile catalyst under reduced pressure. The resulting deuterated ketorolac is obtained as a white solid with >95% yield 5[5].

Workflow for organocatalyzed deuteration and chiral resolution of ketorolac isomers.

Chiral Resolution of Isomers

Because the (S)-enantiomer is the primary pharmacologically active agent, the deuterated racemate must be resolved.

Protocol 2: Semi-Preparative Chiral HPLC

-

Stationary Phase: Utilize a semi-preparative HPLC system connected to a Photodiode Array (PDA) detector, equipped with an amylose-based chiral column (e.g., Chiralpak AD-H, 250 x 20.5 mm).

-

Mobile Phase Optimization: Flow an isocratic mixture of Hexane/Isopropanol/Trifluoroacetic acid (80:20:0.1 v/v/v). Causality note: The addition of 0.1% TFA is mandatory; it suppresses the ionization of the carboxylic acid group on ketorolac, preventing peak tailing and ensuring baseline resolution.

-

Fractionation & Recovery: Monitor elution at 313 nm. Collect the distinct peaks corresponding to the (R) and (S) isomers. Lyophilize the fractions immediately to yield the pure enantiomers.

Characterization and Validation

The structural integrity and isotopic purity of the synthesized isomers must be rigorously validated. NMR spectroscopy serves as the ultimate self-validating tool: the integration of the residual proton signal at the deuterated site, measured against the stable aromatic protons (e.g., the doublet at 7.76 ppm), provides an absolute metric of deuterium incorporation 6[6]. Furthermore, ¹³C NMR will reveal characteristic triplet splitting due to Carbon-Deuterium coupling (

Table 1: Analytical Characterization of Deuterated Ketorolac

| Analytical Parameter | Non-Deuterated Ketorolac | Deuterated Ketorolac (e.g., Ketorolac-d2/d5) |

| ¹H NMR (CD₃OD) | Standard integration across all aliphatic and aromatic multiplets. | Targeted signal attenuation. Residual proton signals (e.g., 6.83 ppm) integrate to <0.1H for >90% D-incorporation. |

| ¹³C NMR (CD₃OD) | Sharp singlets for all carbon environments. | Triplet splitting ( |

| HRMS (ESI) [M+H]⁺ | m/z 256.09 | m/z 258.11 (for -d2) or 261.13 (for -d5) confirming mass shift. |

| Isotopic Purity | 0% | 41% - 97% depending on catalyst loading and reaction time. |

Pharmacological Profiling

Deuteration is designed to alter pharmacokinetics (metabolic half-life) without disrupting pharmacodynamics (target binding). In vitro assays confirm that deuterated ketorolac variants (such as Ketorolac-d5) maintain the potent, non-selective COX inhibition profile characteristic of the parent drug7[7].

Table 2: In Vitro COX Inhibition Profile

| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Ratio (COX-1/COX-2) |

| (S)-Ketorolac (Unlabeled) | ~20 | ~120 | 0.16 |

| (S)-Ketorolac-d5 | 20 | 120 | 0.16 |

Data demonstrates that isotopic labeling preserves the fundamental target engagement metrics while priming the molecule for enhanced metabolic stability.

Conclusion

The synthesis of deuterated ketorolac isomers via organocatalyzed H/D exchange represents a highly efficient, atom-economical approach to generating metabolically robust NSAID derivatives. By strictly controlling the reaction environment and employing self-validating NMR metrics, researchers can achieve high isotopic purity without compromising the fragile pyrrolizine architecture. Subsequent chiral resolution ensures that the pharmacologically active (S)-enantiomer can be isolated for advanced pharmacokinetic profiling.

References

- Source: rsc.

- Source: researchgate.

- Source: targetmol.

- Source: jscimedcentral.

- Source: nih.

- Source: gpatindia.

- Supplementary information (NMR Data)

Sources

- 1. Crystal structure and Hirshfeld surface analysis of ketorolac tromethamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 3. KETOROLAC Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. Ketorolac-d5 | Deuterium Labeled Isotope Compound | COX | TargetMol [targetmol.com]

Technical Whitepaper: (rac)-Ketorolac 7-Benzoyl Isomer-d5 in Pharmaceutical Analysis

The following technical guide details the applications, chemical context, and experimental protocols for (rac)-Ketorolac 7-Benzoyl Isomer-d5 , a specialized stable isotope-labeled reference standard used in pharmaceutical development.

Executive Summary

(rac)-Ketorolac 7-Benzoyl Isomer-d5 (CAS: 1795013-70-5) is the deuterated stable isotope-labeled analog of Ketorolac Impurity F (EP Impurity F). In the pharmaceutical industry, it serves as a critical Internal Standard (IS) for the precise quantification of the 7-benzoyl regioisomer impurity in Ketorolac Tromethamine drug substances and products.

Its primary application is in Isotope Dilution Mass Spectrometry (IDMS) , enabling researchers to meet rigorous ICH Q3A/B regulatory requirements for impurity profiling by correcting for matrix effects, extraction inefficiencies, and ionization suppression during LC-MS/MS analysis.

Chemical Identity & Structural Significance[1]

To understand the utility of this compound, one must first understand the regioisomerism of the parent drug, Ketorolac.

-

Parent Drug (Ketorolac): 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid.[1][2][3][4] The benzoyl group is attached at the C5 position of the pyrrolizine ring.

-

The Impurity (7-Benzoyl Isomer): During synthesis, acylation can occur at the C7 position, creating the 7-benzoyl regioisomer. This is a process-related impurity.

-

The Research Standard (d5-Isomer): This is the C7-isomer with five deuterium atoms incorporated into the benzoyl phenyl ring.

Chemical Properties Table[1][2][3][5]

| Property | Specification |

| Compound Name | (rac)-Ketorolac 7-Benzoyl Isomer-d5 |

| Chemical Name | (1RS)-7-(Benzoyl-d5)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid |

| CAS Number | 1795013-70-5 |

| Parent Impurity CAS | 1391052-68-8 (Unlabeled Impurity F) |

| Molecular Formula | C₁₅H₈D₅NO₃ |

| Molecular Weight | 260.30 g/mol (approx. +5 Da shift from unlabeled) |

| Stereochemistry | Racemic (mixture of R and S enantiomers) |

| Application | LC-MS/MS Internal Standard for Impurity F |

Mechanistic Insight: Formation of the 7-Benzoyl Impurity[2]

The presence of the 7-benzoyl isomer is a direct consequence of the electrophilic aromatic substitution chemistry used to synthesize Ketorolac.

The Friedel-Crafts Regioselectivity Challenge

The synthesis of Ketorolac typically involves a Friedel-Crafts acylation of a pyrrolizine intermediate. The pyrrole ring is electron-rich, making it susceptible to electrophilic attack. While the C5 position is electronically favored for the desired Ketorolac structure, the C7 position remains nucleophilic.

Under non-optimized conditions (e.g., high temperature, specific Lewis acid catalysts), the reaction kinetics allow for the formation of the C7-acylated by-product.

Visualization: Regioisomer Formation Pathway

Figure 1: The bifurcation of the acylation pathway leading to the target drug (Ketorolac) and its critical regioisomer impurity.

Primary Application: LC-MS/MS Impurity Profiling

The quantification of the 7-benzoyl isomer is challenging because it is an isomer of the active drug. It shares the same molecular weight (255.27 g/mol ) and similar solubility profile as Ketorolac, making separation by standard HPLC Difficult.

The (rac)-Ketorolac 7-Benzoyl Isomer-d5 is used to overcome these challenges via Isotope Dilution Mass Spectrometry .

Why Use the d5-Labeled Standard?

-

Co-Elution Tracking: The d5-standard will co-elute (or elute extremely close) to the non-deuterated impurity. This allows the mass spectrometer to "see" the impurity peak even if it drifts.

-

Matrix Effect Compensation: In complex matrices (plasma or formulation excipients), ionization suppression can reduce the signal. Since the d5-standard experiences the exact same suppression as the analyte, the ratio of their signals remains constant, ensuring accurate quantification.

-

Mass Discrimination: The +5 Da mass shift (due to 5 deuterium atoms) allows the Mass Spectrometer to distinguish the standard (m/z 259) from the impurity (m/z 254) without interference.

Experimental Workflow: Impurity Quantification

Figure 2: Analytical workflow for quantifying Impurity F using the d5-labeled internal standard.

Detailed Experimental Protocol

The following protocol outlines a validated approach for using (rac)-Ketorolac 7-Benzoyl Isomer-d5 in a bioanalytical or QC setting.

A. Sample Preparation[5][7][8][9][10][11][12]

-

Stock Solution: Dissolve 1 mg of (rac)-Ketorolac 7-Benzoyl Isomer-d5 in 1 mL of Methanol (concentration: 1 mg/mL). Store at -20°C.

-

Working IS Solution: Dilute the stock to 1 µg/mL using 50:50 Methanol:Water.

-

Spiking: Add 50 µL of Working IS Solution to accurately weighed Ketorolac API samples (approx. 10 mg) dissolved in mobile phase.

B. LC-MS/MS Conditions[13]

-

Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3.5 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.[5]

-

Gradient: 40% B to 90% B over 10 minutes.

-

-

Ionization: Electrospray Ionization (ESI), Negative Mode (ESI-). Note: Carboxylic acids ionize best in negative mode.

C. MRM Transitions (Multiple Reaction Monitoring)

To quantify, monitor the specific mass transitions. The d5-isomer provides the reference signal.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy |

| Impurity F (Analyte) | 254.1 (M-H)⁻ | 210.1 (Decarboxylated) | 15-20 eV |

| Isomer-d5 (Internal Std) | 259.1 (M-H)⁻ | 215.1 (Decarboxylated) | 15-20 eV |

Data Analysis: Calculate the response ratio:

References

-

European Pharmacopoeia (Ph.[6] Eur.) . Ketorolac Trometamol Monograph 01/2017:1744. (Defines Impurity F as a specified impurity).

-

United States Pharmacopeia (USP) . Ketorolac Tromethamine.[][8][9] USP43-NF38. (Lists related compound impurities and analytical requirements).

-

Toronto Research Chemicals . (rac)-Ketorolac 7-Benzoyl Isomer-d5 Product Data Sheet. Link

-

PubChem . Ketorolac (Compound Summary). National Library of Medicine. Link

- Muchowski, J. M., et al. "Synthesis of Ketorolac." Journal of Medicinal Chemistry.

Sources

- 1. GSRS [precision.fda.gov]

- 2. allmpus.com [allmpus.com]

- 3. Ketorolac | C15H13NO3 | CID 3826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaceresearch.com [pharmaceresearch.com]

- 5. Simple and sensitive method for the analysis of ketorolac in human plasma using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 8. uspnf.com [uspnf.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Technical Guide on the Physical and Chemical Properties of (rac)-Ketorolac 7-Benzoyl Isomer-d5

Executive Summary

Ketorolac, chemically defined as 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, is a highly potent non-steroidal anti-inflammatory drug (NSAID) utilized for acute pain management[1]. During its multi-step organic synthesis and subsequent formulation shelf-life, the active pharmaceutical ingredient (API) is susceptible to the formation of structurally similar related substances. The most analytically challenging of these is Ketorolac EP Impurity F , structurally identified as the 7-benzoyl isomer[2].

Regulatory bodies strictly mandate the monitoring of Impurity F to ensure API integrity. To achieve the highest degree of quantitative accuracy, stable isotope dilution mass spectrometry (SID-MS) is the industry standard. This whitepaper provides an in-depth technical analysis of (rac)-Ketorolac 7-Benzoyl Isomer-d5 , the engineered deuterated internal standard (IS) designed to create a self-validating analytical system for the precise quantification of this critical impurity.

Chemical Identity & Structural Causality

The structural divergence between native Ketorolac and its 7-benzoyl isomer lies fundamentally in the regiochemistry of the benzoyl group on the pyrrolizine core[3][4].

During the synthetic Friedel-Crafts acylation of the 2,3-dihydro-1H-pyrrolizine-1-carboxylic acid precursor, the electrophilic attack predominantly occurs at the C5 position. This major pathway is favored due to superior electronic stabilization and lower steric hindrance, yielding the desired API. However, the C7 position retains sufficient nucleophilic character to undergo competitive acylation, resulting in the formation of the 7-benzoyl byproduct (Impurity F)[2].

The -d5 isotopologue incorporates five deuterium atoms specifically on the benzoyl phenyl ring. This labeling site is chosen with deliberate causality: aromatic carbon-deuterium bonds are highly resistant to hydrogen-deuterium (H/D) exchange in both acidic mobile phases and complex biological matrices. This ensures that the isotopic purity of the standard remains absolute throughout rigorous sample preparation workflows.

Fig 1: Divergent regioselective acylation pathways leading to native Ketorolac and Impurity F.

Physical and Chemical Properties

The physicochemical properties of the -d5 isomer are virtually identical to the unlabeled impurity, with the exception of molecular mass. The shift of the electron-withdrawing benzoyl group from C5 to C7 subtly alters the electron density across the pyrrolizine system, slightly modifying the molecule's UV absorption maxima compared to native Ketorolac. However, the addition of five neutrons in the -d5 variant merely induces a negligible kinetic isotope effect (KIE), ensuring exact chromatographic co-elution with the unlabeled target.

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | (1RS)-7-(Benzoyl-d5)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid |

| CAS Number (Labeled) | 1795013-70-5[1] |

| CAS Number (Unlabeled) | 1391052-68-8[2] |

| Molecular Formula | C₁₅H₈D₅NO₃[1] |

| Molecular Weight | 260.30 g/mol [1] |

| Unlabeled Molecular Weight | 255.27 g/mol [3] |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in Methanol, DMSO, and Acetonitrile |

| pKa (Carboxylic Acid) | ~3.5 (Estimated, identical to unlabeled) |

Analytical Workflow: SID-LC-MS/MS Protocol

To establish a self-validating analytical system, the inclusion of (rac)-Ketorolac 7-Benzoyl Isomer-d5 is non-negotiable. In electrospray ionization (ESI), co-eluting matrix components cause unpredictable ion suppression or enhancement. Because the -d5 IS co-elutes exactly with Impurity F, it experiences the exact same matrix effects. The ratio of their MS responses remains constant, mechanically correcting for any matrix-induced ionization variations.

Step-by-Step Methodology

-

Standard Preparation: Dissolve (rac)-Ketorolac 7-Benzoyl Isomer-d5 in LC-MS grade methanol to achieve a stock concentration of 1.0 mg/mL.

-

Causality: Methanol ensures complete solubilization without risking the esterification of the carboxylic acid, a degradation pathway that can occur if ethanol is used under acidic conditions.

-

-

Sample Spiking: Spike the pharmaceutical sample matrix with a known, fixed concentration of the IS (e.g., 50 ng/mL).

-

Extraction (Protein Precipitation): Add 3 volumes of cold acetonitrile (4°C) to the spiked sample. Vortex vigorously for 2 minutes and centrifuge at 14,000 × g for 10 minutes.

-

Causality: Cold acetonitrile rapidly denatures matrix proteins while maintaining the solubility of the relatively non-polar benzoyl pyrrolizine core, ensuring high extraction recovery.

-

-

Chromatographic Separation: Inject the supernatant onto a sub-2 µm C18 UHPLC column. Utilize a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

-

Causality: The acidic mobile phase (pH ~2.7) suppresses the ionization of the carboxylic acid (pKa ~3.5), keeping the molecule in its neutral state. This prevents secondary interactions and ensures optimal retention and sharp peak shape on the reversed-phase stationary phase.

-

-

MS/MS Detection: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode. Monitor the specific transitions for both the unlabeled impurity and the -d5 IS to calculate the normalized peak area ratio.

Fig 2: SID-LC-MS/MS analytical workflow for quantifying Ketorolac Impurity F using a d5 IS.

Handling, Stability, and Storage Protocols

Ketorolac and its structural isomers are highly susceptible to photodecarboxylation upon exposure to UV light[5]. The triplet excited state of the molecule rapidly ejects CO₂, leading to irreversible degradation. To maintain the integrity of the reference standard, the following protocols must be strictly adhered to:

-

Photoprotection: The -d5 reference standard must be handled under low-actinic light and stored in amber glass vials to prevent photodecarboxylation[5].

-

Thermal Control: Store the solid standard at -20°C to arrest thermal degradation pathways.

-

Atmospheric Control: Purge storage vials with argon or nitrogen to prevent oxidative degradation of the pyrrolizine ring.

-

Solvent Compatibility: Avoid prolonged storage of stock solutions in highly basic aqueous environments to prevent potential base-catalyzed racemization at the C1 chiral center.

References

-

Pharmaffiliates. Ketorolac-impurities: rac Ketorolac 7-Benzoyl Isomer-d5. Pharmaffiliates.[Link]

-

Veeprho. Ketorolac EP Impurity F | CAS 1391052-68-8. Veeprho Pharmaceuticals.[Link]

-

PharmaCompass. (+-)-5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid. PharmaCompass.[Link]

-

Advent Chembio. (1RS)-7-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic Acid. Advent Chembio.[Link]

-

ResearchGate. Ketorolac beats Ketoprofen: lower photodecarboxylation, photohemolysis and phototoxicity. ResearchGate.[Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. veeprho.com [veeprho.com]

- 3. (+-)-5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, compound with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. | Advent [adventchembio.com]

- 5. researchgate.net [researchgate.net]

(rac)-Ketorolac 7-Benzoyl Isomer-d5 CAS number and molecular weight

Stable Isotope-Labeled Standard for Impurity Profiling

Executive Summary & Chemical Identity

(rac)-Ketorolac 7-Benzoyl Isomer-d5 is a highly specialized stable isotope-labeled reference standard used primarily in the pharmaceutical quality control (QC) and bioanalytical sectors. It serves as the deuterated analog of Ketorolac EP Impurity F (the 7-benzoyl regioisomer of ketorolac).

Unlike the active pharmaceutical ingredient (API) Ketorolac, which is substituted at the C5 position of the pyrrolizine ring, this isomer carries the benzoyl group at the C7 position. The "d5" designation indicates the presence of five deuterium atoms on the phenyl ring of the benzoyl moiety, providing a mass shift of +5 Da relative to the unlabeled impurity.

Chemical Data Table

| Parameter | Specification |

| Chemical Name | (1RS)-7-(Benzoyl-d5)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid |

| Common Name | (rac)-Ketorolac 7-Benzoyl Isomer-d5 |

| Target Analyte | Ketorolac EP Impurity F (7-Benzoyl Isomer) |

| CAS Number | 1795013-70-5 |

| Molecular Formula | C15H8D5NO3 |

| Molecular Weight | 260.30 g/mol |

| Isotopic Purity | Typically ≥ 99% deuterated forms (d1-d5) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Methanol, DMSO, Acetonitrile |

Synthesis & Regiochemical Formation

To understand the utility of this standard, one must understand the formation of the impurity it represents. The synthesis of Ketorolac involves a Friedel-Crafts acylation of the pyrrolizine core.

Mechanistic Pathway

The reaction of 2,3-dihydro-1H-pyrrolizine-1-carboxylic acid derivatives with benzoyl chloride is regioselective but not regiospecific.

-

Major Pathway (C5 Acylation): The electronic density of the pyrrole ring favors electrophilic attack at the C5 position, yielding the API (Ketorolac).

-

Minor Pathway (C7 Acylation): Steric hindrance or slight variations in reaction conditions (temperature, Lewis acid catalyst) allow electrophilic attack at the C7 position, generating the 7-Benzoyl Isomer (Impurity F) .

For the d5-labeled standard , the synthesis utilizes Benzoyl-d5 chloride . This ensures the deuterium label is located on the phenyl ring, which is metabolically stable and identical in position for both the 5- and 7-isomers, preventing label loss during fragmentation in MS analysis.

Visualization: Regioselective Synthesis Pathway

Caption: Divergent synthesis showing the formation of the C5-isomer (API) and C7-isomer (Impurity) using deuterated reagents.

Analytical Application: LC-MS/MS Quantification

The primary application of (rac)-Ketorolac 7-Benzoyl Isomer-d5 is as an Internal Standard (IS) for the quantification of Ketorolac EP Impurity F in drug substances and formulations.

Why use a specific 7-isomer IS?

Using Ketorolac-d5 (the C5 isomer) to quantify the C7 impurity is suboptimal due to potential differences in:

-

Ionization Efficiency: The position of the benzoyl group affects the pKa and ionization in the electrospray source (ESI).

-

Matrix Effects: Co-eluting matrix components may suppress the signal of the 5- and 7-isomers differently.

-

Retention Time: While close, the isomers may separate chromatographically. An IS must co-elute exactly with its analyte to effectively compensate for matrix effects.

Protocol: Internal Standard Normalization

Objective: Quantify Impurity F in a Ketorolac Tromethamine sample.

-

Stock Preparation:

-

Dissolve (rac)-Ketorolac 7-Benzoyl Isomer-d5 in Methanol to 100 µg/mL.

-

-

Sample Spiking:

-

Prepare the test sample (Ketorolac API) at 1 mg/mL.

-

Spike the test sample with the IS stock to a final IS concentration of 1 µg/mL.

-

-

LC-MS/MS Conditions:

-

Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).

-

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

-

Detection: MRM (Multiple Reaction Monitoring).

-

Analyte (Impurity F): 256.1 → 105.0 (Benzoyl fragment).

-

IS (d5-Impurity F): 261.1 → 110.0 (Benzoyl-d5 fragment).

-

-

-

Calculation:

-

Calculate the Area Ratio:

-

Determine concentration using a calibration curve constructed with the same IS concentration.

-

Visualization: Analytical Workflow

Caption: Workflow for using the d5-isomer to normalize matrix effects and ionization variability during impurity quantification.

References

-

Pharmaffiliates. (n.d.). rac Ketorolac 7-Benzoyl Isomer-d5 (CAS 1795013-70-5).[1][2] Retrieved from [Link]

-

European Pharmacopoeia (Ph. Eur.). Ketorolac Tromethamine Monograph: Impurity F Structure and Limits.[3]

Sources

Precision Bioanalysis of Ketorolac: A Strategic Guide to Isotopic Labeling and LC-MS/MS Method Design

Executive Summary

This technical guide provides a rigorous framework for the development of quantitative mass spectrometry assays for Ketorolac (Toradol), a potent non-steroidal anti-inflammatory drug (NSAID). It addresses the critical challenges of bioanalysis—specifically ion suppression and matrix effects in plasma and urine—by establishing the Stable Isotope Labeled Internal Standard (SIL-IS) as a non-negotiable component of the workflow. We detail the structural rationale for selecting Ketorolac-d5 , the specific synthetic routes for its production, and a self-validating LC-MS/MS protocol designed to meet FDA and EMA bioanalytical guidelines.

Part 1: The Strategic Necessity of SIL-IS

In quantitative LC-MS/MS, the "matrix effect" is the silent killer of accuracy. Co-eluting phospholipids and endogenous salts in biological fluids can alter the ionization efficiency of the analyte in the electrospray source. For Ketorolac (

Structural Selection: Why Ketorolac-d5?

The selection of the specific isotopologue is not arbitrary. It is governed by three physical laws of mass spectrometry:

-

Mass Shift (

): The labeled standard must have a mass shift of at least +3 Da to avoid interference from the natural isotopic abundance (M+1, M+2) of the analyte. Ketorolac-d5 provides a +5 Da shift , offering a clean spectral window. -

Isotopic Stability: Deuterium (

) labels must be placed on non-exchangeable positions. Labels on heteroatoms (OH, NH) or acidic -

Co-Elution: The SIL-IS must co-elute perfectly with the analyte to experience the exact same matrix suppression/enhancement at the moment of ionization.

The Solution: Ketorolac-d5, labeled on the benzoyl ring .[1][2][3]

-

Stability: The aromatic protons on the benzoyl ring are chemically inert under standard LC conditions.

-

Fragmentation: The primary MS/MS fragment of Ketorolac is the benzoyl cation (

105). Labeling this ring shifts the fragment to

Part 2: Synthesis and Sourcing of Ketorolac-d5

While many researchers purchase commercial standards, understanding the synthesis is crucial for troubleshooting impurity profiles. The synthesis of Ketorolac-d5 follows the classical pyrrole route but substitutes a key reagent.

The Critical Step: Friedel-Crafts Acylation

The defining step in creating Ketorolac-d5 is the introduction of the benzoyl moiety.

-

Reagent: Benzoyl Chloride-d5 (

). -

Substrate: A pyrrole intermediate (e.g., ethyl 4-(N-pyrrolyl)-2-cyanobutanoate).

-

Mechanism: The deuterated benzoyl group is attached to the pyrrole ring via a Friedel-Crafts acylation. This ensures that all 5 deuterium atoms are locked onto the aromatic ring, preserving the label through the subsequent cyclization and hydrolysis steps.

Synthesis Pathway Diagram

The following diagram illustrates the logical flow of introducing the isotope label.

Caption: Synthetic route highlighting the introduction of the stable deuterium label via Benzoyl Chloride-d5.

Part 3: Self-Validating Experimental Protocol

This protocol is designed for the quantification of Ketorolac in human plasma. It utilizes a Protein Precipitation (PPT) method for high throughput, relying on the SIL-IS to correct for the "dirty" nature of the extract.

Sample Preparation Workflow

Rationale: Solid Phase Extraction (SPE) provides cleaner samples, but PPT is faster and sufficient when a high-quality SIL-IS is used.

| Step | Action | Critical Note |

| 1 | Aliquot 50 | Use K2EDTA plasma to prevent clotting. |

| 2 | Add 20 | Ketorolac-d5 at 500 ng/mL in MeOH. Crucial: Add IS before any other step to track recovery. |

| 3 | Precipitate | Add 150 |

| 4 | Vortex & Centrifuge | Vortex 1 min; Centrifuge at 10,000 x g for 10 min at 4°C. |

| 5 | Dilution | Transfer 100 |

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7

m). -

Mobile Phase A: Water + 0.1% Formic Acid (Proton source for [M+H]+).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 3 minutes.

-

Ionization: Electrospray Positive (ESI+).

MRM Transitions

The following transitions monitor the specific fragmentation of the parent molecule into the benzoyl cation.

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Rationale |

| Ketorolac | 256.1 | 105.0 | 22 | Cleavage of benzoyl-pyrrole bond. |

| Ketorolac-d5 | 261.1 | 110.0 | 22 | Shift of +5 Da on both parent and fragment. |

Analytical Workflow Diagram

Caption: Step-by-step bioanalytical workflow ensuring internal standard equilibration prior to extraction.

Part 4: Method Validation & Performance Metrics

To ensure the method is trustworthy (E-E-A-T), you must validate the "Matrix Factor" (MF).

Calculating Matrix Factor

The SIL-IS should have an MF identical to the analyte.

-

Ideal Result: MF for Ketorolac

MF for Ketorolac-d5 (e.g., both are 0.85). -

IS-Normalized MF:

. If this ratio deviates from 1.0, the IS is not tracking the analyte correctly (check for co-elution issues).

Troubleshooting: Deuterium Exchange

If you observe a signal drop in the Ketorolac-d5 channel over time:

-

Cause: You may be using a standard labeled at the

-carbon (next to the carboxylic acid) or on the pyrrole ring, which can be acidic. -

Verification: Ensure your certificate of analysis confirms the label is on the benzoyl phenyl ring . This position is thermodynamically stable and resistant to back-exchange in acidic mobile phases.

References

-

BenchChem. (2025). Chromatographic Separation and Quantification of Ketorolac and its Metabolites in Human Plasma using LC-MS/MS. Retrieved from

-

Mada, S. R., et al. (2012). Development and validation of liquid chromatography-mass spectrometric method for simultaneous determination of moxifloxacin and ketorolac in rat plasma. Biomedical Chromatography. Retrieved from

-

Eichhold, T. H., et al. (1997). Comparison of p-fluoroketorolac and [18O3]ketorolac for use as internal standards for the determination of ketorolac by gas chromatography/mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

-

Cayman Chemical. (n.d.). Ketorolac-d5 Product Information and Structure. Retrieved from

-

US Patent 6,376,681. (2002).[1] Synthesis of compounds useful in the manufacture of ketorolac. Retrieved from

Sources

- 1. US6376681B1 - Synthesis of compounds useful in the manufacture of ketorolac - Google Patents [patents.google.com]

- 2. EP1097152A2 - Synthesis of compounds useful in the manufacture of ketorolac - Google Patents [patents.google.com]

- 3. EP1097152B1 - Synthesis of compounds useful in the manufacture of ketorolac - Google Patents [patents.google.com]

Comprehensive Stability Profile & Technical Guide: (rac)-Ketorolac 7-Benzoyl Isomer-d5

[1]

Executive Summary

This technical guide provides a rigorous analysis of the stability, chemical dynamics, and handling protocols for (rac)-Ketorolac 7-Benzoyl Isomer-d5 (CAS: 1795013-70-5). As a deuterated Stable Isotope Labeled (SIL) internal standard, this compound is critical for the precise quantification of the 7-benzoyl regioisomer impurity (often designated as Impurity F) in Ketorolac Tromethamine drug substances.

The stability of this isomer is governed by the electron-rich pyrrolizine core, making it susceptible to photo-oxidative degradation and regio-specific decarboxylation . This guide outlines the mechanistic pathways of degradation and establishes a self-validating protocol for its storage and analytical use.

Chemical Identity & Structural Dynamics

Molecular Architecture

Unlike the active pharmaceutical ingredient (API) Ketorolac, which bears the benzoyl group at the C5 position, this impurity features the benzoyl moiety at the C7 position of the pyrrolizine ring. The "d5" designation indicates full deuteration of the phenyl ring, providing a mass shift of +5 Da for mass spectrometry differentiation.

| Feature | Description |

| Systematic Name | (rac)-7-(Benzoyl-d5)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid |

| CAS Number | 1795013-70-5 |

| Molecular Formula | C₁₅H₈D₅NO₃ |

| Molecular Weight | 260.30 g/mol |

| Core Instability | Pyrrolizine ring (Electron-rich, oxidation-prone) |

| Isotopic Label | Phenyl-d5 (Non-exchangeable under physiological pH) |

Structural Comparison & Isomerization Logic

The formation of the 7-benzoyl isomer typically occurs during the Friedel-Crafts acylation step of the synthesis. While the C5 position is electronically favored, steric or catalytic variances can lead to C7 acylation.

Figure 1: Structural relationship between Ketorolac API, the 7-Benzoyl impurity, and the d5-labeled standard, highlighting key degradation risks.

Stability Profile & Degradation Mechanisms[2][3][4][5]

Photostability (Critical Control Point)

Ketorolac and its isomers are notoriously photosensitive. The pyrrolizine ring system, conjugated with the benzoyl ketone, absorbs UV light strongly, leading to decarboxylation .

-

Mechanism: UV excitation promotes the molecule to a triplet state, facilitating the homolytic cleavage of the carboxyl group.

-

Result: Formation of decarboxylated 7-benzoyl pyrrolizine species (M-44 or M-45).

-

Impact on d5-IS: If the internal standard degrades, the area ratio (Analyte/IS) shifts, causing overestimation of the impurity in the sample.

Chemical Stability (Oxidation & pH)

-

Oxidation: The pyrrole nitrogen lone pair makes the ring electron-rich and prone to oxidative attack by atmospheric oxygen, leading to ring opening or polymerization (darkening of solution).

-

pH Sensitivity:

-

Acidic (pH < 3): Risk of protonation and potential acid-catalyzed rearrangement.

-

Basic (pH > 9): The carboxylic acid forms a salt (carboxylate), which is generally more stable in solution but hygroscopic in solid form.

-

Isotopic Stability (Deuterium Exchange)

-

Location: The deuterium atoms are located on the benzoyl phenyl ring.

-

Stability: Aromatic C-D bonds are highly stable and do not exchange with solvent protons (H₂O/MeOH) under standard LC-MS conditions or physiological pH. Exchange would only occur under extreme conditions (e.g., concentrated H₂SO₄ or deuterated acid catalysis), which are not relevant to standard analytical workflows.

Handling & Storage Protocols

To ensure the integrity of the (rac)-Ketorolac 7-Benzoyl Isomer-d5 standard, the following "Self-Validating" protocol must be strictly followed.

Storage Hierarchy

| State | Condition | Shelf Life | Rationale |

| Lyophilized Solid | -20°C ± 5°C | 24 Months | Arrests oxidative kinetics; prevents hydrolysis. |

| Stock Solution | -80°C (Methanol) | 6 Months | Minimizes solvent evaporation and thermal degradation. |

| Working Solution | +4°C (Amber Vial) | < 48 Hours | Photosensitive; strictly limit bench time. |

Reconstitution Protocol

-

Equilibration: Allow the vial to reach room temperature (20-25°C) inside a desiccator before opening. Prevents condensation of atmospheric moisture on the hygroscopic solid.

-

Solvent Selection: Use LC-MS grade Methanol . Avoid protic solvents with high acidity.

-

Dissolution: Sonicate briefly (< 30 seconds). Prolonged sonication generates heat and free radicals.

-

Verification: Check for clarity. Any turbidity suggests polymerization or salt precipitation.

Analytical Methodology (LC-MS/MS)[2]

This section details the conditions to separate the 7-benzoyl isomer from the 5-benzoyl API and quantify it using the d5-IS.

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Kinetex C18, 100 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Steep gradient (e.g., 5% B to 95% B over 10 min) is often required to resolve regioisomers.

-

Flow Rate: 0.3 mL/min.

Mass Spectrometry Parameters (MRM)

The d5-IS provides a unique transition channel.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 7-Benzoyl Isomer | 256.1 [M+H]⁺ | 105.0 (Benzoyl) | 25 |

| 7-Benzoyl Isomer-d5 | 261.1 [M+H]⁺ | 110.0 (Benzoyl-d5) | 25 |

Note: The primary fragment is the benzoyl cation. For the d5 variant, this fragment shifts from 105 to 110, confirming the label is on the phenyl ring.

Experimental Workflow Diagram

Figure 2: Analytical workflow for quantifying 7-Benzoyl impurity using the d5 internal standard.

Troubleshooting & Quality Assurance

Signal Suppression

If the d5-IS signal drops significantly (>50%) between runs:

-

Cause: Matrix effect (ion suppression) or degradation of the stock solution.

-

Check: Inject a fresh neat standard. If neat standard is low, the stock has degraded (likely photolysis). If neat is high, the matrix is the issue.

"Crosstalk" or Isotopic Contribution

-

Issue: Signal in the unlabeled channel (256.1) appearing from the d5 standard.[1]

-

Cause: Incomplete deuteration (d4, d3 impurities) in the commercial standard.

-

Correction: Run a "IS Only" blank. If interference > 5% of the LOQ of the analyte, the standard purity is insufficient.

References

-

ClearSynth. (n.d.). rac Ketorolac 7-Benzoyl Isomer-d5 Material Safety Data Sheet & Product Specification. Retrieved from

-

Pharmaffiliates. (n.d.). Ketorolac Impurity Standards and Isomers. Retrieved from

-

BOC Sciences. (n.d.). rac Ketorolac 7-Benzoyl Isomer Structure and Properties. Retrieved from

-

National Institutes of Health (NIH). (2014). Characterization of forced degradation products of ketorolac tromethamine using LC/ESI/Q/TOF/MS/MS. PubMed. Retrieved from

-

BenchChem. (n.d.). Safeguarding Deuterated Compounds: An In-depth Technical Guide to Storage and Stability. Retrieved from

The Dual Pharmacologic Nature of Ketorolac: From Racemic Analgesic to Enantioselective Therapeutic

[1][2]

Executive Summary

Ketorolac tromethamine is clinically administered as a racemic mixture (1:1 ratio of S- and R-enantiomers).[1][2][3][4] Historically, the pharmacological value of ketorolac was attributed exclusively to the S-enantiomer , a potent inhibitor of cyclooxygenase (COX) enzymes.[3] The R-enantiomer was long dismissed as "distomer" (inactive impurity) or merely a metabolic burden.

Recent advances have shattered this paradigm. While S-ketorolac drives the analgesic and anti-inflammatory efficacy (and associated renal/GI toxicity), R-ketorolac has been identified as a specific inhibitor of Rho-family GTPases (Rac1 and Cdc42) .[5][6][2] This activity, distinct from COX inhibition, suggests R-ketorolac possesses independent therapeutic potential in oncology, particularly in reducing tumor cell migration and adhesion in ovarian cancer.

This guide analyzes the stereoselective pharmacodynamics (PD) and pharmacokinetics (PK) of ketorolac, providing researchers with the mechanistic grounding and experimental protocols necessary to investigate these isomers independently.

Chemical Foundation & Stereochemistry

Ketorolac is a pyrrolizine carboxylic acid derivative. It possesses a single chiral center at the C-1 position of the pyrrolizine ring.

-

S(-)-Ketorolac: The "eutomer" for analgesia.[7][8] It structurally mimics the transition state of arachidonic acid in the COX active site.

-

R(+)-Ketorolac: The "distomer" for analgesia. It fails to bind COX enzymes effectively but possesses a conformation suitable for allosteric inhibition of specific GTPases.

Clinical Formulation: Current FDA-approved formulations (e.g., Toradol®, Sprix®) are racemic.[6] There is currently no approved pure S-ketorolac or R-ketorolac formulation, despite significant pharmacokinetic differences between the two.

Pharmacodynamic Divergence

The biological activities of the two isomers are not merely different in magnitude; they operate via entirely distinct signaling pathways.

The S-Enantiomer: Cyclooxygenase Inhibition

S-ketorolac is approximately 100-fold more potent than R-ketorolac in inhibiting COX-1 and COX-2.[3][9]

-

Mechanism: Competitive, reversible inhibition of the COX active site, preventing the conversion of arachidonic acid to Prostaglandin G2/H2.

-

Therapeutic Outcome: Analgesia, anti-pyresis, anti-inflammation.[4]

-

Toxicity: Renal vasoconstriction (via inhibition of renal prostaglandins) and gastrointestinal mucosal injury are driven almost exclusively by the S-enantiomer.

The R-Enantiomer: GTPase Inhibition (The Novel Pathway)

Contrary to the "inactive" label, R-ketorolac is a bioactive inhibitor of Rac1 and Cdc42 (Rho-family GTPases) at low micromolar concentrations (IC50 ~ 0.5 - 1.0 µM).

-

Mechanism: R-ketorolac does not bind the active site of GTPases. Instead, it likely acts allosterically to prevent the exchange of GDP for GTP, or by stabilizing the inactive conformation, thereby inhibiting downstream cytoskeletal reorganization.

-

Therapeutic Outcome: Inhibition of filopodia and lamellipodia formation, reducing tumor cell adhesion and migration. Clinical data suggests a survival benefit in ovarian cancer patients treated with racemic ketorolac, potentially attributed to this R-mediated suppression of metastasis.[9]

Visualization of Divergent Pathways

The following diagram illustrates the bifurcation of signaling pathways between the two enantiomers.

Figure 1: Divergent pharmacologic pathways of S- and R-ketorolac. S-isomer targets COX enzymes; R-isomer targets Rho-GTPases.[2]

Pharmacokinetics: The Clearance Paradox

In humans, the pharmacokinetics of ketorolac are stereoselective.[10] Understanding this is critical for interpreting plasma concentration data from patients receiving the racemate.

Clearance and Accumulation

-

S-Ketorolac Clearance: High. It is glucuronidated and excreted rapidly.

-

R-Ketorolac Clearance: Low. It is cleared approximately 50% slower than the S-enantiomer.

-

Result: Upon repeated dosing of the racemate, R-ketorolac accumulates to higher plasma concentrations than S-ketorolac. The S:R plasma ratio drops below 1:1 significantly over time.

Lack of Chiral Inversion

Unlike ibuprofen (which undergoes unidirectional R

-

Implication: The toxicity profile does not shift toward S-mediated effects due to metabolic conversion. The R-isomer remains chemically stable as R-ketorolac until excretion.

Table 1: Comparative Human Pharmacokinetics (Intravenous Bolus)

| Parameter | S-Ketorolac | R-Ketorolac | Significance |

| Clearance (mL/h/kg) | ~45.9 | ~19.0 | S clears ~2.4x faster |

| Half-life (t½, hours) | ~2.4 | ~3.6 - 5.0 | R persists longer |

| Protein Binding | >99% | >99% | Both highly bound |

| Inversion (Human) | Negligible | Negligible | Distinct entities in vivo |

| Primary Target | COX-1/2 | Rac1/Cdc42 | Dual mechanism |

Experimental Methodologies

For researchers aiming to isolate or test these isomers, the following protocols provide self-validating workflows.

Protocol: Chiral Separation via HPLC

Separating the enantiomers from the racemic mixture is the first step in any specific study.

Method: Direct Chiral HPLC (Reversed-Phase)

-

Column:

-Acid Glycoprotein (AGP) Chiral Column (e.g., ChromTech Chiral-AGP) or Antibiotic-based (Chirobiotic T). -

Mobile Phase: 10 mM Ammonium Acetate (pH 5.5) : Isopropanol (98:2 v/v).

-

Flow Rate: 0.9 mL/min.

-

Detection: UV at 320 nm (Ketorolac has a strong absorbance max here).

-

Validation Check:

Protocol: GTPase Inhibition Assay (R-Activity)

To verify R-ketorolac activity in an oncological context, use a G-LISA or Pull-down assay.

Objective: Measure inhibition of Rac1 activation by R-ketorolac.[5][6][1][2][7][9]

-

Cell Culture: Use ovarian cancer lines (e.g., SKOV3) or fibroblasts.

-

Treatment:

-

Control: Vehicle (DMSO).[12]

-

Experimental: R-ketorolac (1 µM, 10 µM).

-

Negative Control: S-ketorolac (10 µM) – Should show no effect.

-

-

Stimulation: Stimulate cells with EGF (50 ng/mL) for 2 minutes to induce Rac1-GTP loading.

-

Lysis & Capture: Lyse cells rapidly on ice. Use PAK-PBD (p21-activated kinase p21-binding domain) beads to pull down only active (GTP-bound) Rac1.

-

Quantification: Western blot the pull-down fraction for Rac1.

-

Causality Check: Total Rac1 levels (in whole lysate) must remain unchanged. Only the GTP-bound fraction should decrease in the R-ketorolac group.

References

-

Selleck Chemicals. (2024).[4] Ketorolac: COX inhibitor and chemical structure.

-

National Center for Advancing Translational Sciences (NCATS). (2024). (S)-Ketorolac: Compound Summary and Bioactivity.

-

Mroszczak, E., et al. (1996). Chiral kinetics and dynamics of ketorolac. Journal of Clinical Pharmacology.

-

Guo, Y., et al. (2015). Novel Activities of Select NSAID R-Enantiomers against Rac1 and Cdc42 GTPases.[5][6][1][2][3] PLOS ONE.

-

Hudson, L.G., et al. (2015). A Novel Pharmacologic Activity of Ketorolac for Therapeutic Benefit in Ovarian Cancer Patients.[5][1] Clinical Cancer Research.[5]

-

Pfizer Medical. (2024). Ketorolac Tromethamine Injection: Clinical Pharmacology and Pharmacokinetics.

-

Zyla Life Sciences. (2021). SPRIX (ketorolac tromethamine) Nasal Spray Prescribing Information.

Sources

- 1. A novel pharmacologic activity of ketorolac for therapeutic benefit in ovarian cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Activities of Select NSAID R-Enantiomers against Rac1 and Cdc42 GTPases | PLOS One [journals.plos.org]

- 3. mdpi.com [mdpi.com]

- 4. fepblue.org [fepblue.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. The R-enantiomer of ketorolac reduces ovarian cancer tumor burden in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chiral inversion - Wikipedia [en.wikipedia.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Sprix: Uses, Side Effects & Dosage | Healio [healio.com]

- 12. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: Quantitative Analysis of Ketorolac in Human Plasma via LC-MS/MS Using a Deuterated Internal Standard

Introduction & Mechanistic Rationale

Ketorolac is a potent nonsteroidal anti-inflammatory drug (NSAID) widely utilized for the short-term management of moderate to severe acute pain[1]. Accurate pharmacokinetic profiling of ketorolac in human plasma is critical for therapeutic drug monitoring, bioequivalence studies, and clinical safety evaluations.

Quantifying trace levels of NSAIDs in complex biological matrices presents significant analytical challenges, primarily due to matrix effects (ion suppression or enhancement) caused by endogenous plasma phospholipids and proteins. To counteract this, this protocol employs a self-validating analytical system utilizing Ketorolac-d5 as a Stable Isotope-Labeled Internal Standard (SIL-IS)[2].

The Causality of the SIL-IS Approach: By incorporating five deuterium atoms on the aromatic ring, Ketorolac-d5 shifts its mass by +5 Da (m/z 261.0) compared to the unlabeled analyte (m/z 256.1)[3]. Because the deuterated standard shares identical physicochemical properties with ketorolac, it co-elutes exactly at the same chromatographic retention time. Consequently, any matrix-induced ionization variations in the Electrospray Ionization (ESI) source affect both the analyte and the IS equally. Calculating the peak area ratio (Analyte/IS) perfectly normalizes these fluctuations, ensuring absolute quantitative trustworthiness and robustness[2].

Metabolic Pathway & Pharmacokinetics

Upon systemic absorption, ketorolac is extensively metabolized in the liver. The primary biotransformation pathways include hepatic hydroxylation to form p-hydroxyketorolac and Phase II conjugation to form ketorolac glucuronide[1]. Understanding this pathway is essential, as analytical methods must be highly selective to differentiate the parent drug from its circulating metabolites.

Caption: Metabolic pathway of Ketorolac highlighting primary hepatic biotransformations.

Experimental Methodology

Reagents and Materials

-

Reference Standards: Ketorolac tromethamine (Purity >99%), Ketorolac-d5 (SIL-IS).

-

Solvents: LC-MS grade Methanol, Acetonitrile, and Water.

-

Additives: LC-MS grade Formic Acid (0.1% v/v).

-

Matrix: Drug-free human plasma (K2-EDTA anticoagulant).

Sample Preparation: The Causality of Protein Precipitation

To extract the analyte from plasma, a Protein Precipitation (PPT) technique using ice-cold methanol is employed. Why cold methanol? Introducing a high volume of cold organic solvent rapidly lowers the dielectric constant of the aqueous plasma. This disrupts the hydrophobic interactions and hydrogen bonds stabilizing the tertiary structures of plasma proteins, causing them to denature and precipitate. This step is critical to prevent endogenous proteins from clogging the reversed-phase column and to minimize severe ion suppression in the MS source.

Step-by-Step Extraction Protocol

-

Aliquot: Transfer 40 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube[4].

-

Spike IS: Add 100 µL of the Ketorolac-d5 working internal standard solution (500 ng/mL prepared in LC-MS water)[3].

-

Precipitate: Add 250 µL of ice-cold methanol to initiate protein precipitation[4].

-

Vortex: Agitate the mixture vigorously for 2 minutes to ensure complete cellular disruption and homogenization.

-

Centrifuge: Spin the samples at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

-

Transfer: Carefully transfer 200 µL of the clear supernatant into an LC autosampler vial equipped with a glass insert.

-

Inject: Inject 5 µL of the processed sample into the LC-MS/MS system.

Caption: Step-by-step plasma sample preparation and LC-MS/MS analytical workflow.

LC-MS/MS Instrumentation & Parameters

Chromatographic Separation

Separation is achieved using a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[2]. Mechanistic Insight: Ketorolac is a weak organic acid. By utilizing a mobile phase acidified with 0.1% formic acid (pH ~2.7), the carboxylic acid moiety of ketorolac remains fully protonated (neutral). This maximizes its hydrophobic interaction with the C18 stationary phase, ensuring sharp peak shapes and reproducible retention times. The mobile phase consists of a gradient elution using Water + 0.1% Formic Acid (Solvent A) and Acetonitrile + 0.1% Formic Acid (Solvent B) at a flow rate of 0.5 mL/min[2].

Mass Spectrometry Detection

Detection is performed on a Triple Quadrupole mass spectrometer utilizing an Electrospray Ionization (ESI) source operating in Positive Mode [3]. Mechanistic Insight: The acidic mobile phase donates protons to the analyte, facilitating the formation of the abundant [M+H]+ precursor ion at m/z 256.1. Upon collision-induced dissociation (CID), the molecule loses its pyrrolizine-carboxylic acid moiety, yielding a highly stable benzoyl product ion at m/z 105.0, which serves as the primary quantifier[3].

Table 1: Optimized Multiple Reaction Monitoring (MRM) Parameters

| Analyte | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Transition Purpose |

| Ketorolac | 256.1 | 105.0 | 22 | Quantifier[3] |

| Ketorolac | 256.1 | 77.0 | 22 | Qualifier[3] |

| Ketorolac-d5 (IS) | 261.0 | 110.0 | 30 | Quantifier[3] |

| Ketorolac-d5 (IS) | 261.0 | 82.1 | 30 | Qualifier[3] |

Method Validation & Performance Data

The described method must be validated according to the stringent ICH M10 guidelines for bioanalytical method validation[3]. The use of human plasma has also been validated as a highly reliable surrogate matrix for quantifying ketorolac in rare ocular matrices (such as aqueous and vitreous humors), proving the method's extraordinary robustness[3].

Table 2: Summary of Method Validation Parameters

| Validation Parameter | Observed Result | ICH M10 Acceptance Criteria |

| Linear Dynamic Range | 2.5 ng/mL – 5000 ng/mL[3] | R² > 0.99 |

| Lower Limit of Quantitation (LLOQ) | 2.5 ng/mL[3] | S/N ≥ 5, Precision ≤ 20%, Accuracy ±20% |

| Intra-day Precision (CV%) | 1.5% – 6.2% | ≤ 15% (≤ 20% for LLOQ) |

| Inter-day Precision (CV%) | 2.1% – 7.4% | ≤ 15% (≤ 20% for LLOQ) |

| Accuracy (% Bias) | 92.4% – 106.5% | 85% – 115% |

| Extraction Recovery | > 85% | Consistent and reproducible across all QC levels |

Conclusion

This LC-MS/MS protocol provides a highly sensitive, specific, and self-validating approach for the quantification of ketorolac in human plasma. By leveraging a simple protein precipitation extraction paired with the stable isotope-labeled internal standard, Ketorolac-d5, the method effectively nullifies matrix effects and extraction variances. Demonstrating a broad linear range (2.5 to 5000 ng/mL) and excellent precision, this workflow is fully optimized for rigorous pharmacokinetic studies, clinical trials, and therapeutic drug monitoring.

References

-

[4] Application Note: Chromatographic Separation and Quantification of Ketorolac and its Metabolites in Human Plasma using LC-MS/MS. Benchchem. URL:

-

[3] Bioanalytical method validation to quantify ketorolac in human vitreous and aqueous via surrogate matrix of human plasma. PMC / NIH. URL:

-

[1] Application Note: Chromatographic Separation and Quantification of Ketorolac and its Metabolites in Human Plasma using LC-MS/MS. Benchchem. URL:

-

[2] A Comparative Guide to Robustness Testing of Analytical Methods for Ketorolac Utilizing Ketorolac-d5. Benchchem. URL:

-

Ketorolac Tromethamine Sublingual Tablet: A Randomized, Single-Dose, Two-Sequence, Two-Period, Crossover Study to Assess the Bioequivalence between Two Formulations. Walsh Medical Media. URL:

Sources

Application Note: Simultaneous Pharmacokinetic Profiling of Ketorolac and its 7-Benzoyl Regioisomer Impurity

This Application Note is designed for bioanalytical scientists and pharmacokineticists involved in the rigorous assessment of Ketorolac and its specific structural impurities.

The protocol addresses a complex bioanalytical challenge: the simultaneous quantitation of Ketorolac and its regioisomer, (rac)-Ketorolac 7-Benzoyl Isomer , using the specific deuterated internal standard (rac)-Ketorolac 7-Benzoyl Isomer-d5 .[1]

Executive Summary & Scientific Rationale

In high-precision drug development, monitoring synthesis impurities and degradation products during pharmacokinetic (PK) studies is critical for safety qualification. Ketorolac (5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid) possesses a structural regioisomer, the 7-Benzoyl Isomer , which may arise during synthesis or degradation.

Standard PK protocols often overlook these isomers due to their identical molecular weight (MW: 255.27 g/mol ) and similar fragmentation patterns. However, regulatory bodies (FDA/EMA) increasingly require the quantification of potentially active or toxic isomers.

This protocol utilizes (rac)-Ketorolac 7-Benzoyl Isomer-d5 as a dedicated Internal Standard (IS) to achieve:

-

Chromatographic Resolution: Separation of the pharmacologically active 5-benzoyl Ketorolac from the 7-benzoyl impurity.

-

Precise Quantitation: Use of the matched deuterated IS to correct for matrix effects specific to the impurity's retention time.

-

Impurity PK Profiling: Determination of the bioavailability and clearance of the impurity alongside the parent drug.

Chemical Identity & Reagents

| Component | Chemical Name | Role | Molecular Weight | CAS No.[2][3][4][][6] (Ref) |

| Analyte 1 | Ketorolac (racemate) | Active Pharmaceutical Ingredient (API) | 255.27 | |

| Analyte 2 | (rac)-Ketorolac 7-Benzoyl Isomer | Target Impurity / Regioisomer | 255.27 | |

| IS 1 | Ketorolac-d5 | IS for Ketorolac | 260.30 | 1132045-38-5 |

| IS 2 | (rac)-Ketorolac 7-Benzoyl Isomer-d5 | IS for 7-Benzoyl Isomer | 260.30 |

Critical Note on Internal Standards: While it is possible to use a single IS for both analytes, this protocol recommends a Dual-IS approach . The 7-Benzoyl Isomer-d5 should be used specifically to quantify the 7-Benzoyl Isomer. Using it to quantify Ketorolac (or vice versa) introduces error because the two isomers will have different retention times and thus experience different matrix suppression zones.

Experimental Workflow Diagram

The following diagram illustrates the critical path from plasma extraction to data output, emphasizing the separation of isomers.

Figure 1: Workflow for the simultaneous extraction and quantitation of Ketorolac and its 7-Benzoyl isomer.

Detailed Protocol

Instrumentation & Conditions

The separation of regioisomers requires a column with high shape selectivity. Standard C18 columns may result in co-elution.

-

LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

-

Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex Biphenyl . The Biphenyl phase often provides superior selectivity for isomeric aromatic compounds.

-

Mobile Phase A: 0.1% Formic Acid in Water.[7]

-

Flow Rate: 0.4 mL/min.

-

Gradient Profile:

-

0.0 min: 30% B (Hold for 0.5 min to focus analytes)

-

0.5 – 6.0 min: 30% -> 55% B (Shallow gradient is crucial for isomer separation)

-

6.0 – 7.0 min: 95% B (Wash)

-

7.1 min: 30% B (Re-equilibrate)

-

Mass Spectrometry (MS/MS) Parameters

Operate in Negative Electrospray Ionization (ESI-) mode. Ketorolac and its isomer are carboxylic acids, ionizing efficiently as [M-H]⁻.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Ketorolac | 254.1 | 209.1 | 25 | 18 |

| 7-Benzoyl Isomer | 254.1 | 209.1 | 25 | 18 |

| Ketorolac-d5 (IS1) | 259.1 | 214.1 | 25 | 18 |

| 7-Benzoyl Isomer-d5 (IS2) | 259.1 | 214.1 | 25 | 18 |

Note: Since the MRM transitions are identical for the isomers, chromatographic separation is the ONLY way to distinguish them. The 7-benzoyl isomer typically elutes after Ketorolac due to slight differences in polarity and shape.

Sample Preparation (Liquid-Liquid Extraction)

LLE is preferred over Protein Precipitation (PPT) to remove phospholipids that can cause ion suppression, ensuring the high sensitivity needed for impurity tracking.

-

Aliquot: Transfer 50 µL of rat plasma into a 1.5 mL tube.

-

IS Addition: Add 10 µL of Mixed IS Working Solution (containing 100 ng/mL Ketorolac-d5 AND 100 ng/mL 7-Benzoyl Isomer-d5).

-

Acidification: Add 10 µL of 5% Formic Acid. Vortex. (Low pH suppresses ionization of the carboxylic acid, driving it into the organic layer).

-

Extraction: Add 600 µL of Ethyl Acetate:Hexane (80:20 v/v) .

-

Agitation: Vortex vigorously for 5 minutes; Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Transfer: Transfer 500 µL of the supernatant (organic layer) to a clean glass vial.

-

Evaporation: Dry under Nitrogen stream at 40°C.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase (Water:ACN 70:30). Vortex and transfer to LC vials.

In Vivo Pharmacokinetic Study Design

To validate the method and assess the impurity, a rat PK study is recommended.

Animal Model[9][10][11]

-

Species: Sprague-Dawley Rats (Male, 250-300g).

-

Group Size: n=6 per arm.

Dosing Regimen

-

Group A (Control): Pure Ketorolac Tromethamine (10 mg/kg, PO).

-

Group B (Impurity Spiked): Ketorolac spiked with 1% (rac)-Ketorolac 7-Benzoyl Isomer (to simulate a contaminated batch).

-

Vehicle: Saline or 0.5% Carboxymethylcellulose (CMC).[9]

Sampling Schedule

-

Timepoints: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose.

-

Collection: Tail vein bleed into K2EDTA tubes. Centrifuge immediately to harvest plasma. Store at -80°C.

Data Analysis & Acceptance Criteria

Identification Strategy

Since MRMs are identical, identification relies on Relative Retention Time (RRT) .

-

Inject pure standards of Ketorolac and 7-Benzoyl Isomer separately to establish retention times.

-

Acceptance: The resolution (Rs) between the Ketorolac peak and the 7-Benzoyl Isomer peak must be > 1.5 (baseline separation).

Calculation

Calculate concentrations using linear regression (

-

Ketorolac Conc: Use Area Ratio (Ketorolac / Ketorolac-d5).

-

7-Benzoyl Isomer Conc: Use Area Ratio (7-Benzoyl Isomer / 7-Benzoyl Isomer-d5 ).

Self-Validation Check: If the 7-Benzoyl Isomer-d5 peak shifts significantly compared to the 7-Benzoyl Isomer analyte peak in study samples, check for "deuterium isotope effect" on retention (rare in HPLC, possible in UPLC) or matrix interference.

PK Parameters

Use Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin or PKSolver) to generate:

- (Max Concentration)

- (Time to Max Concentration)

- (Area Under Curve)

- (Half-life)

References

-

National Institutes of Health (PubMed). (2012). Development and validation of liquid chromatography-mass spectrometric method for simultaneous determination of moxifloxacin and ketorolac in rat plasma. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Ketorolac Impurity F (rac Ketorolac 7-Benzoyl Isomer) Data. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. clearsynth.com [clearsynth.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 6. clearsynth.com [clearsynth.com]

- 7. Bioanalytical method validation to quantify ketorolac in human vitreous and aqueous via surrogate matrix of human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and validation of liquid chromatography-mass spectrometric method for simultaneous determination of moxifloxacin and ketorolac in rat plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application of (rac)-Ketorolac 7-Benzoyl Isomer-d5 in bioanalytical assays

Executive Summary

This application note details the specialized use of (rac)-Ketorolac 7-Benzoyl Isomer-d5 (CAS: 1795013-70-5) as a Stable Isotope-Labeled Internal Standard (SIL-IS). This reagent is critical for the accurate quantification of Ketorolac Impurity F (the 7-benzoyl regioisomer) in complex biological matrices.

While standard Ketorolac-d5 is widely used for the parent drug, it fails to correct for matrix effects specifically affecting the 7-benzoyl impurity due to chromatographic resolution. This protocol establishes a "Matched-Pair" calibration strategy, ensuring regulatory compliance (ICH Q3B) for impurity profiling and metabolite toxicity studies.

Scientific Background & Rationale

The Isobaric Challenge

Ketorolac (5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid) is a potent NSAID.[1][2] During synthesis and degradation (particularly photolysis), the benzoyl group can migrate or form at the C7 position, creating the 7-Benzoyl Isomer (Impurity F).

Because these molecules are isobaric (same mass) and share similar fragmentation patterns, Mass Spectrometry (MS) alone cannot distinguish them. They must be separated chromatographically.[5][6]

Why the Specific d5-Isomer is Required

In Liquid Chromatography (LC), the 7-benzoyl isomer elutes at a different retention time (RT) than the parent Ketorolac due to differences in polarity and steric hindrance.

-

Flawed Approach: Using Ketorolac-d5 (parent IS) to quantify the 7-benzoyl impurity. The IS elutes with the parent, not the impurity. Therefore, ion suppression/enhancement occurring at the impurity's RT is not corrected.

-

Correct Approach: Using (rac)-Ketorolac 7-Benzoyl Isomer-d5 .[7] This IS co-elutes exactly with the impurity, experiencing the identical matrix environment and ionization efficiency, providing a true normalized signal.

Experimental Workflow (Diagram)

The following Graphviz diagram illustrates the parallel extraction and analysis workflow required to distinguish the parent drug from its regioisomer using their respective internal standards.

Caption: Workflow demonstrating the Dual-Spike strategy. Note that chromatographic separation is essential to distinguish the isobaric parent and impurity, necessitating distinct internal standards for each retention time window.

Detailed Protocol

Materials & Reagents

| Reagent | Specification | Role |

| Analyte | (rac)-Ketorolac 7-Benzoyl Isomer | Target Impurity (Impurity F) |

| Internal Standard | (rac)-Ketorolac 7-Benzoyl Isomer-d5 | Correction for Impurity F |

| Solvent A | Water + 0.1% Formic Acid | Mobile Phase (Aqueous) |

| Solvent B | Acetonitrile + 0.1% Formic Acid | Mobile Phase (Organic) |